molecular formula C14H12N2O B1486462 N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine CAS No. 458550-48-6

N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine

Cat. No. B1486462
M. Wt: 224.26 g/mol
InChI Key: YGKSTQAVTJYOJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine, also known as 3-CPA, is a heterocyclic amine that has a variety of applications in the fields of chemistry, pharmacology, and biochemistry. It is a structural analog of the neurotransmitter serotonin and has been used in research studies to investigate the mechanisms of action of serotonin and other neurotransmitters. 3-CPA has a wide range of biological activities, including anti-inflammatory, anti-depressant, and anti-cancer effects. In addition, it has been used in the synthesis of a variety of compounds, including pharmaceuticals and other organic compounds.

Scientific Research Applications

N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine has been used in a variety of scientific research applications, including the study of the mechanisms of action of serotonin and other neurotransmitters. It has also been used in the synthesis of pharmaceuticals, including anti-depressants and anti-cancer agents. In addition, it has been used in the synthesis of organic compounds, such as polymers and dyes.

Mechanism Of Action

N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine has been shown to interact with serotonin receptors in the brain, resulting in an increase in the release of serotonin. It has also been shown to interact with other neurotransmitters, such as dopamine and norepinephrine, resulting in an increase in their release. In addition, it has been shown to have anti-inflammatory and anti-depressant effects, as well as anti-cancer effects.

Biochemical And Physiological Effects

N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine has been shown to have a variety of biochemical and physiological effects, including an increase in the release of serotonin, dopamine, and norepinephrine. It has also been shown to have anti-inflammatory and anti-depressant effects, as well as anti-cancer effects. In addition, it has been shown to reduce the symptoms of anxiety and depression, as well as the symptoms of Parkinson’s disease.

Advantages And Limitations For Lab Experiments

The main advantage of using N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine in laboratory experiments is that it is a relatively inexpensive compound that is easily synthesized. In addition, it has a wide range of biological activities, making it a useful tool for research. However, there are some limitations to using N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine in laboratory experiments. For example, it is not as stable as other compounds, and its effects may not be as long-lasting as other compounds.

Future Directions

There are a number of potential future directions for the use of N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine in research. For example, it could be used to develop new drugs for the treatment of depression and anxiety, as well as for the treatment of Parkinson’s disease. In addition, it could be used to develop new compounds for the synthesis of organic compounds, such as polymers and dyes. Finally, it could be used to investigate the mechanisms of action of other neurotransmitters, such as dopamine and norepinephrine.

properties

IUPAC Name

3-(4-methoxyanilino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-17-14-7-5-12(6-8-14)16-13-4-2-3-11(9-13)10-15/h2-9,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKSTQAVTJYOJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654195
Record name 3-(4-Methoxyanilino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine

CAS RN

458550-48-6
Record name 3-(4-Methoxyanilino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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